5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridazine derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Oxadiazole Derivatives: Compounds with oxadiazole rings and varying functional groups.
Pyridazinone Derivatives: Compounds with a pyridazinone ring structure.
Uniqueness
5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of pyridazine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H4N4O3 |
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Molecular Weight |
192.13 g/mol |
IUPAC Name |
5-pyridazin-4-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-2-8-9-3-4/h1-3H,(H,12,13) |
InChI Key |
XKGUMFJGDVOKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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